2-aminoCyclopentanepropanoic acid ethyl ester
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Overview
Description
2-aminoCyclopentanepropanoic acid ethyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is derived from cyclopentane, a five-membered ring structure, and contains both an amino group and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminoCyclopentanepropanoic acid ethyl ester typically involves the esterification of 2-aminoCyclopentanepropanoic acid with ethanol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as trimethylchlorosilane can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
2-aminoCyclopentanepropanoic acid ethyl ester can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Hydrolysis: 2-aminoCyclopentanepropanoic acid and ethanol.
Reduction: 2-aminoCyclopentanepropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-aminoCyclopentanepropanoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-aminoCyclopentanepropanoic acid ethyl ester involves its interaction with various molecular targets. The ester group can be hydrolyzed to release the active carboxylic acid, which can then interact with enzymes and receptors in biological systems. The amino group can form hydrogen bonds and participate in electrostatic interactions, influencing the compound’s activity and specificity .
Comparison with Similar Compounds
2-aminoCyclopentanepropanoic acid ethyl ester can be compared with other similar compounds such as:
2-aminoCyclopentanepropanoic acid: Lacks the ester group, making it less volatile and less fragrant.
Cyclopentanepropanoic acid ethyl ester: Lacks the amino group, reducing its potential for hydrogen bonding and electrostatic interactions.
2-aminoCyclopentanepropanol: The reduced form of the ester, which has different reactivity and solubility properties.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and physical properties.
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
ethyl 3-(2-aminocyclopentyl)propanoate |
InChI |
InChI=1S/C10H19NO2/c1-2-13-10(12)7-6-8-4-3-5-9(8)11/h8-9H,2-7,11H2,1H3 |
InChI Key |
IDIVDOKQBCNCOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1CCCC1N |
Origin of Product |
United States |
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